![molecular formula C10H12N2O3 B2617008 N-[(2-nitrophenyl)methyl]oxetan-3-amine CAS No. 1339909-51-1](/img/structure/B2617008.png)
N-[(2-nitrophenyl)methyl]oxetan-3-amine
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Description
“N-[(2-nitrophenyl)methyl]oxetan-3-amine” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 .
Synthesis Analysis
While specific synthesis methods for “N-[(2-nitrophenyl)methyl]oxetan-3-amine” were not found, oxetanes in general can be synthesized through various methods. One such method involves the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide .Molecular Structure Analysis
The molecular structure of “N-[(2-nitrophenyl)methyl]oxetan-3-amine” consists of an oxetane ring attached to a nitrophenyl group via a methylene bridge .Physical And Chemical Properties Analysis
“N-[(2-nitrophenyl)methyl]oxetan-3-amine” has a predicted boiling point of 342.0±37.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be 6.82±0.20 .Scientific Research Applications
Synthesis of New Derivatives
“N-[(2-nitrophenyl)methyl]oxetan-3-amine” is used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .
Medicinal Chemistry
Oxetanes, including “N-[(2-nitrophenyl)methyl]oxetan-3-amine”, have been studied extensively in medicinal chemistry . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Amino Acid Derivatives
This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Suzuki–Miyaura Cross-Coupling Reaction
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Synthesis of Structurally Diverse Derivatives
A convenient and straightforward synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C temperature is described .
Chemical Properties
“N-[(2-nitrophenyl)methyl]oxetan-3-amine” has specific chemical properties that make it useful in various applications . These properties include its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-8(10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUWVOMTTJAZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-nitrophenyl)methyl]oxetan-3-amine |
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